2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

Catalog No.
S778955
CAS No.
224311-49-3
M.F
C22H32NP
M. Wt
341.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)b...

CAS Number

224311-49-3

Product Name

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

IUPAC Name

2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline

Molecular Formula

C22H32NP

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C22H32NP/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8/h9-16H,1-8H3

InChI Key

PHLPNEHPCYZBNZ-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C

The exact mass of the compound 2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl, commonly known as t-BuDavePhos (CAS: 224311-49-3), is a highly active, sterically demanding dialkylbiarylphosphine ligand belonging to the Buchwald ligand family [1]. Featuring a di-tert-butylphosphino moiety paired with a dimethylamino-substituted biphenyl backbone, it is specifically engineered to accelerate both oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions. In industrial and academic procurement, t-BuDavePhos is primarily sourced as a superior alternative to its dicyclohexyl analog (DavePhos) for challenging C-N and C-C bond formations, particularly in the synthesis of complex heterocycles, room-temperature Suzuki-Miyaura couplings of aryl chlorides, and selective aminations [1]. Its hemilabile dimethylamino group stabilizes the highly reactive 12-electron Pd(0) intermediate, making it a critical reagent for late-stage pharmaceutical functionalization where milder conditions and high turnover numbers are required.

Substituting t-BuDavePhos with its close structural analogs, such as DavePhos or JohnPhos, frequently leads to catastrophic process failures in sterically or electronically demanding couplings[1]. The specific substitution of tert-butyl groups on the phosphorus atom provides a significantly larger cone angle and greater electron density than the cyclohexyl groups of DavePhos, which is essential for forcing the reductive elimination of difficult substrates like unactivated aryl chlorides at room temperature [1]. Conversely, this extreme steric bulk means t-BuDavePhos cannot be universally swapped for DavePhos in reactions involving ultra-bulky electrophiles (e.g., dodecaborate cages), where the tert-butyl groups completely block the catalytic cycle [2]. Furthermore, the absence of the hemilabile dimethylamino group in analogs like JohnPhos removes a critical stabilizing interaction for the Pd(0) resting state, leading to rapid catalyst decomposition and increased reductive side reactions during complex heterocycle synthesis.

Superior Yield in Tandem Amination-Cyclization of Dibenzodiazepines

In the Pd-catalyzed tandem amination-cyclization of diarylamine precursors with ammonia to form dibenzodiazepines, t-BuDavePhos provided optimal yields at 85 °C [1]. Alternative ligands, including standard DavePhos and JohnPhos, failed to stabilize the intermediate effectively, leading to competitive reduction of the starting precursor or significantly lower yields of the desired heterocycle[1].

Evidence DimensionTarget heterocycle yield
Target Compound Data43–93% yield (t-BuDavePhos)
Comparator Or BaselineLow yields or precursor reduction (DavePhos/JohnPhos)
Quantified DifferenceMajor yield improvement and suppression of reductive side reactions
ConditionsPd2(dba)3 (2 mol%), NaOt-Bu, 1,4-dioxane, 85 °C

Justifies the procurement of t-BuDavePhos for complex heterocycle synthesis where standard dialkylbiarylphosphines fail to suppress reductive side reactions.

Enhanced Reactivity in Room Temperature Suzuki-Miyaura Couplings

Modifying the dicyclohexylphosphino group of DavePhos to a di-tert-butylphosphino group yields t-BuDavePhos, which exhibits significantly enhanced reactivity[1]. This structural change allows for the efficient Suzuki-Miyaura cross-coupling of unactivated aryl chlorides at room temperature, a transformation where standard DavePhos typically requires elevated temperatures or is restricted to more reactive aryl bromides [1].

Evidence DimensionReaction temperature and substrate scope
Target Compound DataRoom temperature coupling of aryl chlorides
Comparator Or BaselineElevated temperatures required for aryl chlorides (DavePhos)
Quantified DifferenceLower energy barrier for oxidative addition/transmetalation
ConditionsPd-catalyzed Suzuki-Miyaura coupling

Enables milder reaction conditions, saving energy and preserving sensitive functional groups in late-stage functionalization workflows.

Steric Exclusion in Bulky B-N Bond Formation (Processability Boundary)

While the bulky tert-butyl groups of t-BuDavePhos enhance reductive elimination in standard cross-couplings, they can completely block reactivity with ultra-bulky substrates[1]. In the Pd-catalyzed microwave-assisted cross-coupling of iodo-dodecaborate with nitrogen nucleophiles, t-BuDavePhos yielded 0% product due to steric clash, whereas the less hindered DavePhos provided excellent yields of the B-N coupled product [1].

Evidence DimensionCross-coupling yield with iodo-dodecaborate
Target Compound Data0% yield (t-BuDavePhos)
Comparator Or BaselineExcellent yield (DavePhos)
Quantified DifferenceComplete suppression of reactivity due to steric bulk
ConditionsPd2(dba)3 (10 mol%), KOt-Bu, DMSO, microwave irradiation

Highlights a critical procurement boundary: buyers must revert to DavePhos when coupling extremely sterically demanding three-dimensional cages.

Enabling C4-Alkylamination of Hindered Pyrazoles

In the challenging C4-amination of 4-halo-1H-1-tritylpyrazoles with alkylamines lacking a β-hydrogen, t-BuDavePhos was identified as the only competent ligand [1]. While the overall yield was modest, other standard Buchwald ligands failed completely to produce the desired coupled product under Pd(dba)2 catalysis, demonstrating the unique forcing capability of the di-tert-butylphosphino moiety [1].

Evidence DimensionC-N coupling yield on hindered pyrazole
Target Compound Data21% yield (t-BuDavePhos)
Comparator Or Baseline0% yield (alternative ligands)
Quantified DifferenceExclusive enabler of the transformation
ConditionsPd(dba)2, xylene, 160 °C, microwave irradiation

Demonstrates that t-BuDavePhos can force challenging C-N couplings on highly sterically hindered heterocyclic scaffolds where other ligands fail.

Synthesis of Dibenzodiazepines and Complex Heterocycles

Optimal choice for tandem amination-cyclization reactions where suppressing reductive side reactions is critical, significantly outperforming DavePhos and JohnPhos [1].

Room-Temperature Suzuki-Miyaura Couplings

Preferred ligand for coupling unactivated aryl chlorides under mild conditions, preserving sensitive functional groups that would degrade at the elevated temperatures required by DavePhos[2].

Late-Stage C-N Functionalization of Hindered Scaffolds

Essential for the amination of highly sterically hindered heterocycles (e.g., tritylpyrazoles) where the extreme steric push of the tert-butyl groups is required to force reductive elimination [3].

XLogP3

5.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (90.48%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(Di-tert-butylphosphino)-2'-(N,N-dimethylamino)biphenyl

Dates

Last modified: 08-15-2023

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